2,5-Dimethoxyaniline 2,5-Dimethoxyaniline
Brand Name: Vulcanchem
CAS No.: 163493-35-4
VCID: VC20921850
InChI: InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)N
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

2,5-Dimethoxyaniline

CAS No.: 163493-35-4

Cat. No.: VC20921850

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxyaniline - 163493-35-4

Specification

CAS No. 163493-35-4
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 2,5-dimethoxyaniline
Standard InChI InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3
Standard InChI Key NAZDVUBIEPVUKE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)N
Canonical SMILES COC1=CC(=C(C=C1)OC)N
Boiling Point 270.0 °C
Melting Point 82.5 °C

Introduction

Basic Chemical Information

2,5-Dimethoxyaniline is an aromatic amine characterized by a benzene ring structure with an amino group and two methoxy substituents at the 2 and 5 positions. It is also known by several synonyms, including Aminohydroquinone Dimethyl Ether . This section presents the fundamental identification parameters and molecular characteristics.

Identification Parameters

2,5-Dimethoxyaniline has well-documented identification parameters that allow for precise characterization in laboratory and industrial settings. The compound has been extensively studied and cataloged with specific registry numbers across multiple chemical databases.
Table 1: Basic Identification Parameters of 2,5-Dimethoxyaniline

ParameterInformation
Chemical Name2,5-Dimethoxyaniline
Common SynonymsAminohydroquinone Dimethyl Ether, 2,5-dimethoxybenzenamine
CAS Registry Number102-56-7
MDL NumberMFCD00008368
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
EINECS203-040-9
The compound has been consistently identified across multiple chemical databases and suppliers, providing a robust foundation for its characterization and study .

Molecular Structure

The molecular structure of 2,5-Dimethoxyaniline consists of a benzene ring with an amino group (-NH₂) and two methoxy groups (-OCH₃) at positions 2 and 5 on the ring. This arrangement gives the molecule its chemical reactivity and potential for polymerization. The nitrogen atom in the amino group provides a nucleophilic center that can participate in various chemical reactions, while the methoxy groups contribute to the electronic properties of the compound .

Physical and Chemical Properties

2,5-Dimethoxyaniline exhibits distinct physical and chemical properties that influence its handling, storage, and applications. These properties have been well-documented through various analytical methods and are crucial for understanding its behavior in different environments.

Physical Properties

The physical state and appearance of 2,5-Dimethoxyaniline at room temperature is characterized as a crystalline solid with a color ranging from gray to dark brown . This compound undergoes phase transitions at specific temperatures, which are important considerations for processing and formulation.
Table 2: Physical Properties of 2,5-Dimethoxyaniline

PropertyValueReference
Physical State (20°C)Solid/Crystal
AppearanceGray to dark brown crystals
Density1.1±0.1 g/cm³
Melting Point78-80°C (literature), 81°C
Boiling Point159°C (at 760 mmHg), 270°C, 140°C (at 7 mmHg)
Flash Point150°C, 130.1±29.0°C
Vapor Pressure0.19 Pa at 20°C
Refractive Index1.4770 (estimated)
The variation in reported boiling points (159°C, 270°C, and 140°C at 7 mmHg) likely reflects differences in measurement conditions and potential partial decomposition at elevated temperatures .

Chemical Properties

The chemical behavior of 2,5-Dimethoxyaniline is influenced by both the amino group and the methoxy substituents. These functional groups confer specific reactivity patterns that are exploited in various synthetic applications.
The compound exhibits an estimated pKa value of 4.12±0.10, indicating the acidity of the protonated amino group . This value influences its behavior in acidic and basic environments and its potential for salt formation. The amine functionality makes it susceptible to oxidation reactions, which is particularly relevant for its polymerization behavior.
2,5-Dimethoxyaniline shows notable solubility characteristics, being soluble in water (approximately 4 g/L at 40°C), ethanol, and hot ligroine . This solubility profile facilitates its use in various reaction media and extraction procedures.
The compound is sensitive to both light and air, necessitating storage under inert atmosphere and in dark conditions to prevent degradation . These sensitivities are important considerations for handling and storage in both research and industrial settings.

Synthesis Methods

Various approaches have been developed for the synthesis of 2,5-Dimethoxyaniline and its polymeric derivatives. These methods range from conventional chemical oxidation to more environmentally friendly green chemistry approaches.

Green Chemistry Approaches

Recent advancements have focused on developing more environmentally friendly methods for synthesizing poly(2,5-dimethoxyaniline). A notable green chemistry approach utilizes a milder oxidizing system consisting of HCl/NaCl/H₂O₂ .
In this method, NaCl is slowly added to a solution of 2,5-dimethoxyaniline in aqueous 1M HCl until the monomer begins to precipitate. The reaction mixture is maintained at low temperatures (-5°C to 0°C) while hydrogen peroxide (H₂O₂) is added as the oxidant. This approach eliminates the need for transition metals, enzymes, or polymeric dopants typically used in such syntheses .
The green chemistry synthesis offers several advantages:

  • It uses milder reagents with less environmental impact

  • It produces a high-surface-area nanostructured product

  • The resulting polymer exhibits high electrical conductivity (~10⁻¹ S cm⁻¹)

  • The product demonstrates high charge storage capacity (Csp ~205 F/g)

  • The polymer forms a porous and lightweight mat that can be manually handled
    This approach represents a significant advancement in sustainable chemistry for the synthesis of conductive polymers based on 2,5-dimethoxyaniline.

Applications and Uses

2,5-Dimethoxyaniline has found diverse applications across multiple fields, leveraging its unique chemical structure and properties.

Polymer Synthesis

One of the most significant applications of 2,5-dimethoxyaniline is in the synthesis of conductive polymers. Poly(2,5-dimethoxyaniline) is an important organic solvent-soluble polyaniline derivative that has been synthesized both electrochemically and chemically .
This polymer exhibits notable electrical conductivity and charge storage capacity, making it valuable for electronic applications. The nanostructured form of poly(2,5-dimethoxyaniline) synthesized using green chemistry approaches has shown particularly promising properties, including:

  • High electrical conductivity (approximately 10⁻¹ S cm⁻¹)

  • Exceptional charge storage capacity (approximately 205 F/g)

  • Formation of porous, lightweight mats with practical handling characteristics
    These properties make poly(2,5-dimethoxyaniline) potentially useful in applications such as supercapacitors, sensors, and other electronic devices.

Industrial Applications

2,5-Dimethoxyaniline serves as an important intermediate in various industrial processes:

  • It is used in the preparation of ice dye black salt K, which has applications in textile dyeing

  • The compound functions as an intermediate in the synthesis of pharmaceuticals

  • It contributes to the production of pesticides and agricultural chemicals

  • The compound is utilized in the development of antioxidants for various applications
    The versatility of 2,5-dimethoxyaniline in these industrial processes demonstrates its significance as a building block in chemical manufacturing.

Research Applications

In research settings, 2,5-dimethoxyaniline has attracted interest for its electrochromic properties when polymerized . Electrochromic materials change color in response to an applied voltage, making them valuable for applications such as smart windows, displays, and optical devices.
The research into poly(2,5-dimethoxyaniline) has revealed interesting solvatochromic behavior, or lack thereof in some cases, which provides insights into the electronic and conformational properties of substituted polyanilines .

ParameterValueReference
Acute Oral ToxicityLD₅₀ (Mouse): 120 mg/kg
GHS SymbolGHS06 (Skull and crossbones)
Signal WordDanger
The compound is classified as toxic if swallowed (H301) and toxic if inhaled (H331), indicating high acute toxicity through these routes of exposure .

Health Hazards

Beyond acute toxicity, 2,5-dimethoxyaniline presents several chronic health concerns:

  • It is suspected of causing cancer (H351)

  • It may cause damage to organs through prolonged or repeated exposure (H373)

  • It is irritating to eyes, respiratory system, and skin (R36/37/38)

  • It is harmful by inhalation, in contact with skin, and if swallowed (R20/21/22)

  • It is toxic by inhalation, in contact with skin, and if swallowed (R23/24/25)
    These hazard classifications underscore the importance of proper protective measures when handling this compound.

Recent Research Developments

Research into 2,5-dimethoxyaniline and its derivatives continues to evolve, with recent developments focusing on innovative synthesis methods and novel applications.

Nanostructured Material Development

A significant advancement in the field involves the synthesis of nanostructured poly(2,5-dimethoxyaniline) with enhanced properties. Researchers have developed a green chemistry approach that yields a compact, high surface area nanostructured powder with superior characteristics compared to conventionally synthesized polymers .
This nanostructured material exhibits several advantageous properties:

  • High electrical conductivity (approximately 10⁻¹ S cm⁻¹)

  • Exceptional charge storage capacity (approximately 205 F/g)

  • Formation of a porous and lightweight mat that can be manually handled and cut with scissors

  • Enhanced morphological characteristics compared to polymers synthesized using conventional persulfate oxidants These developments suggest potential applications in energy storage devices, particularly supercapacitors, where high surface area and electrical conductivity are crucial.

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